rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis
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Overview
Description
rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to form strong peptide bonds .
Preparation Methods
The synthesis of rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis typically involves the protection of the amino group with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to create different derivatives.
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, and isobutoxycarbonyl chloride (IBC-Cl) for the mixed anhydride method . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis involves its ability to form strong peptide bonds. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups .
Comparison with Similar Compounds
Similar compounds to rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis include other Fmoc-protected amino acids, such as:
Fmoc-L-Lys(Nvoc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-amino acid azides: These compounds are used as coupling agents in peptide synthesis.
The uniqueness of this compound lies in its specific structure and stability, making it a valuable tool in synthetic chemistry and peptide synthesis .
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid |
InChI |
InChI=1S/C22H21NO5/c24-20(25)22-13-23(11-14(22)9-10-28-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
InChI Key |
PTWIEVPGNRSUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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